molecular formula C18H22O2 B564514 Hexestrol-d6 CAS No. 1215476-12-2

Hexestrol-d6

Cat. No.: B564514
CAS No.: 1215476-12-2
M. Wt: 276.409
InChI Key: PBBGSZCBWVPOOL-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexestrol-d6 is a deuterated form of hexestrol, a synthetic nonsteroidal estrogen. It is chemically known as 4-[1,1,1,6,6,6-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol. The compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking in various biochemical and pharmacological studies.

Scientific Research Applications

Hexestrol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Hexestrol-d6 is a synthetic estrogen that has been used as a hormonal antineoplastic agent . It shows strong affinity for estrogen receptors that are overexpressed in some types of cancers .

Future Directions

Hexestrol-d6 is primarily used for research purposes . Its future directions could involve further studies into its effects and potential applications in medical and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexestrol-d6 is synthesized through a multi-step process involving the incorporation of deuterium atoms into the hexestrol molecule. The synthesis typically starts with the preparation of deuterated benzene derivatives, followed by a series of reactions including Friedel-Crafts alkylation, reduction, and hydroxylation to introduce the deuterium atoms at specific positions .

Industrial Production Methods: Industrial production of this compound involves the use of advanced deuteration techniques to ensure high purity and yield. The process is carried out under controlled conditions to maintain the integrity of the deuterium labeling. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance spectroscopy and mass spectrometry, to confirm the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Hexestrol-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the phenolic hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and acetic anhydride.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenolic compounds.

Properties

IUPAC Name

4-[1,1,1,6,6,6-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBGSZCBWVPOOL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(C1=CC=C(C=C1)O)C(CC([2H])([2H])[2H])C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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